Apoptolidin

描述

凋亡素是一种从诺卡氏菌中分离出来的聚酮化合物。 它以其强大的能力而闻名,能够选择性地诱导转化细胞凋亡,特别是那些带有12型腺病毒癌基因的细胞,同时保留正常细胞 。这种独特的特性使其成为癌症研究和潜在治疗应用的宝贵工具。

准备方法

合成路线和反应条件: 凋亡素的合成涉及复杂的聚酮生物合成途径。凋亡素的天然生产是通过使用诺卡氏菌发酵工艺实现的。 已鉴定出负责凋亡素产生的生物合成基因簇,从而可以进行基因操作以提高产量 。

工业生产方法: 凋亡素的工业生产通常涉及大规模发酵。优化发酵条件,如营养成分、pH 值、温度和通气,对于最大限度地提高产量至关重要。 下游加工包括提取、纯化和结晶,以获得高纯度凋亡素 。

化学反应分析

反应类型: 凋亡素会发生各种化学反应,包括:

氧化: 凋亡素可以被氧化形成具有改变的生物活性的衍生物。

还原: 还原反应可以改变凋亡素上的官能团,可能会改变其功效。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在各种条件下使用卤代烷烃和酰氯等试剂.

主要产物: 从这些反应中形成的主要产物通常是具有改变的生物活性的凋亡素衍生物。 研究这些衍生物以了解它们提高治疗效果的潜力 。

科学研究应用

Cancer Treatment

Apoptolidin has shown promise in treating different types of cancers through various mechanisms:

- Leukemia : In vivo studies have demonstrated that ammocidin A (an analog of this compound) can suppress leukemia progression with minimal toxicity .

- Colorectal Cancer (CRC) : Recent findings suggest that this compound A can inhibit invasion and migration in CRC cells by upregulating NDRG1 expression and suppressing epithelial-mesenchymal transition (EMT), indicating its potential as an anti-metastatic agent .

Antimicrobial Properties

Beyond its anticancer applications, this compound is being investigated for its antimicrobial properties. Preliminary studies suggest that it may serve as an effective agent against certain bacterial strains, contributing to the development of new antimicrobial therapies .

Cytotoxicity Studies

A comprehensive evaluation of apoptolidins A-D revealed their selective cytotoxic effects against multiple cancer cell lines. For instance, this compound A demonstrated an IC50 value of 32 nM against H292 cells, significantly lower than that of other tested compounds .

Structure-Activity Relationship (SAR)

Research into the SAR of apoptolidins has highlighted the importance of specific structural components in their bioactivity. Modifications to the sugar moieties have been shown to impact cytotoxicity levels, emphasizing the need for careful design in developing analogs for therapeutic use .

Data Summary

| Compound | IC50 (nM) | Cancer Type | Mechanism |

|---|---|---|---|

| This compound A | 32 | Lung Carcinoma | Inhibition of ATP synthase |

| This compound B | 7 | Various Cancer Lines | Selective cytotoxicity |

| Ammocidin A | Not specified | Leukemia | Suppression of leukemia progression |

| This compound C | 24 | Various Cancer Lines | Selective cytotoxicity |

| This compound D | 110 | Various Cancer Lines | Selective cytotoxicity |

作用机制

凋亡素通过抑制线粒体 F1FO ATPase 发挥作用,线粒体 F1FO ATPase 是细胞能量产生的关键酶。这种抑制导致 ATP 水平下降,从而引发转化细胞凋亡。 凋亡素的选择性归因于其诱导具有特定致癌性转化的细胞凋亡的能力,例如那些带有 12 型腺病毒癌基因的细胞 。

类似化合物:

寡霉素: 另一种抑制线粒体 ATP 合成酶的巨环内酯,但缺乏凋亡素的选择性细胞毒性。

细胞瓦素: 一种具有类似的 ATP 合成酶抑制效果但具有不同细胞靶点的聚酮化合物。

奥萨霉素: 与凋亡素具有结构相似性,并抑制线粒体 ATP 合成酶.

凋亡素的独特性: 凋亡素独特地能够选择性地诱导转化细胞凋亡,同时保留正常细胞,这使其与其他类似化合物区别开来。 这种选择性对于其潜在的治疗应用至关重要,使其成为靶向癌症治疗的有希望的候选药物 。

相似化合物的比较

Oligomycin: Another macrolide that inhibits mitochondrial ATP synthase but lacks the selective cytotoxicity of apoptolidin.

Cytovaricin: A polyketide with similar inhibitory effects on ATP synthase but different cellular targets.

Ossamycin: Shares structural similarities with this compound and inhibits mitochondrial ATP synthase.

Uniqueness of this compound: this compound’s unique ability to selectively induce apoptosis in transformed cells while sparing normal cells sets it apart from other similar compounds. This selectivity is crucial for its potential therapeutic applications, making it a promising candidate for targeted cancer therapies .

生物活性

Apoptolidin, a member of the glycomacrolide family, has garnered attention for its selective cytotoxicity against various cancer cell lines. This article delves into the biological activity of this compound A, highlighting its mechanisms of action, effects on different cancer types, and significant findings from recent studies.

This compound A exerts its effects primarily through the inhibition of mitochondrial ATP synthase, a vital component in oxidative phosphorylation. This inhibition leads to altered cellular metabolism and induction of apoptosis in cancer cells. The following key mechanisms have been identified:

- Selective Cytotoxicity : this compound A demonstrates remarkable selectivity for oncogene-transformed cells, making it one of the top cytotoxic agents in the NCI-60 screening program, where it ranked among the top 0.1% for cell line selectivity .

- Induction of Apoptosis : Studies have shown that this compound A induces apoptosis via the mitochondrial pathway, characterized by morphological changes in cells and DNA fragmentation .

- Cell Cycle Arrest : It has been observed to cause G0/G1 phase cell cycle arrest by downregulating cyclins and cyclin-dependent kinases (CDKs), particularly cyclin D1 and CDK4/6 .

Effects on Cancer Cell Lines

This compound A has been tested across various cancer types, showing significant antiproliferative and antimetastatic properties. Below is a summary of its effects on selected cancer cell lines:

| Cancer Type | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Colorectal Cancer | RKO | <10 | Induces G0/G1 arrest; upregulates NDRG1 |

| Colorectal Cancer | HCT116 | <10 | Inhibits colony formation; enhances E-cadherin |

| Leukemia | MV-4-11 | <0.5 | Targets ATP synthase; induces apoptosis |

| Lung Adenocarcinoma | A549 | >10 | Minimal uptake; less sensitive to this compound |

| Glioblastoma | U87 | <5 | Induces autophagy; activates AMPK pathway |

Case Studies and Research Findings

-

Colorectal Cancer Study :

In a study focusing on colorectal cancer (CRC), this compound A was shown to significantly inhibit cell proliferation and migration by modulating epithelial-mesenchymal transition (EMT) markers. The compound upregulated E-cadherin while downregulating N-cadherin and vimentin, suggesting potential as a therapeutic agent for CRC metastasis . -

Leukemia Model :

Research involving acute myeloid leukemia demonstrated that this compound A could suppress leukemia progression in vivo with minimal toxicity. Its mechanism was linked to the inhibition of ATP synthase, confirming its role as an effective treatment option for OXPHOS-dependent cancers . -

Metabolic Shift in Tumor Cells :

Another significant finding indicated that treatment with this compound A caused a shift in cellular metabolism characterized by increased phosphorylation of AMP-activated protein kinase (AMPK), leading to autophagy. This was particularly evident in sensitive glioblastoma cell lines .

属性

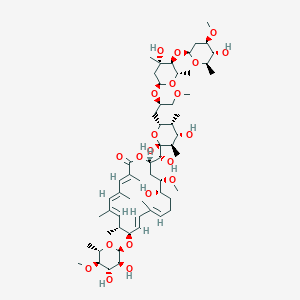

IUPAC Name |

(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H96O21/c1-29-17-16-18-40(59)43(69-13)25-45(76-55(65)33(5)23-31(3)21-30(2)22-32(4)41(20-19-29)77-56-51(63)50(62)52(71-15)37(9)74-56)53(64)58(67)35(7)48(60)34(6)42(79-58)24-39(28-68-12)75-47-27-57(11,66)54(38(10)73-47)78-46-26-44(70-14)49(61)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19+,29-17+,30-22+,31-21+,33-23+/t32-,34+,35-,36-,37+,38+,39-,40+,41-,42-,43+,44-,45+,46+,47+,48+,49-,50+,51+,52+,53-,54+,56+,57+,58-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILMROCKORZEMQ-AIUMZUNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C=C(C=C(C(=O)OC(CC(C(CCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)O)OC)C(C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1/C=C(/C=C(/C=C(/C(=O)O[C@@H](C[C@@H]([C@H](CC/C=C(/C=C/[C@H]1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C)OC)O)O)\C)O)OC)[C@H]([C@]3([C@@H]([C@H]([C@H]([C@H](O3)C[C@H](COC)O[C@H]4C[C@]([C@H]([C@@H](O4)C)O[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)OC)(C)O)C)O)C)O)O)\C)\C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H96O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1129.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194874-06-1 | |

| Record name | Apoptolidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194874061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APOPTOLIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAO6WVQ23I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。